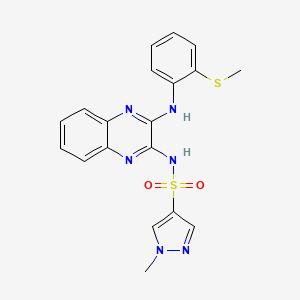

1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Reactants: Pyrazole derivative from Step 2 with chlorosulfonic acid.

Conditions: Carried out in dichloromethane under cooling.

Product: 1H-pyrazole-4-sulfonamide derivative.

Step 4: Final Functional Group Addition

Reactants: The 1H-pyrazole-4-sulfonamide derivative reacts with 2-(methylthio)aniline.

Conditions: Conducted in toluene under reflux.

Product: 1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide.

Industrial Production Methods

Scaling up the production of this compound involves optimizing each synthetic step to maximize yield and minimize waste. This typically includes the use of continuous flow reactors, enhanced mixing techniques, and automated process controls to ensure consistency and safety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each meticulously designed to ensure the proper formation of bonds and functional groups.

Step 1: Formation of Quinoxaline Ring

Reactants: Benzene-1,2-diamine and glyoxal.

Conditions: Conducted in ethanol under reflux.

Product: Quinoxaline derivative.

Step 2: Formation of Pyrazole Ring

Reactants: The quinoxaline derivative from Step 1 reacts with hydrazine.

Conditions: Heated in acetic acid.

Product: 1H-pyrazole-4-carboxylate derivative.

Analyse Des Réactions Chimiques

1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide undergoes several types of chemical reactions:

Oxidation

Reagents: Oxygen, catalyzed by transition metal complexes.

Conditions: Conducted under mild heating.

Major Products: Oxidized derivatives with sulfoxide or sulfone groups.

Reduction

Reagents: Hydrogen gas with palladium on carbon catalyst.

Conditions: Under atmospheric pressure at room temperature.

Major Products: Reduced forms of the quinoxaline ring, often leading to dihydroquinoxaline derivatives.

Substitution

Reagents: Halogenating agents like N-bromosuccinimide.

Conditions: Conducted in polar solvents such as acetone.

Major Products: Halogenated derivatives at specific sites on the aromatic rings.

Applications De Recherche Scientifique

This compound has diverse applications across multiple scientific disciplines:

Chemistry

Catalyst Development: Utilized in homogeneous catalysis for organic transformations.

Analytical Chemistry: Acts as a standard for calibrating spectroscopic methods.

Biology

Antimicrobial Agent: Shows promise against certain bacterial and fungal strains.

Enzyme Inhibition: Potential inhibitor for specific enzymes in metabolic pathways.

Medicine

Pharmaceutical Research: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: Used in developing novel materials with enhanced properties for coatings and adhesives.

Mécanisme D'action

The mechanism by which 1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide exerts its effects is multi-faceted:

Molecular Targets

Enzyme Inhibition: Binds to active sites of specific enzymes, preventing their normal function.

Protein Interactions: Interferes with protein-protein interactions critical for cellular processes.

Pathways Involved

Signal Transduction: Alters pathways involved in cell communication and proliferation.

Metabolic Pathways: Modulates metabolic pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

This compound shares similarities with other quinoxaline and pyrazole derivatives but stands out due to its unique structural features.

Similar Compounds

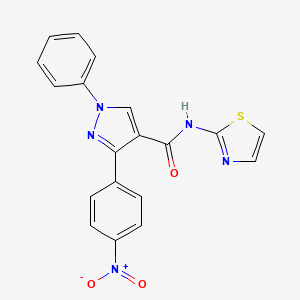

2-(2-Aminophenyl)quinoxaline: Similar core structure but lacks the sulfonamide and pyrazole functionalities.

1-(2-Methylthio)phenyl-1H-pyrazole-4-sulfonamide: Similar sulfonamide and pyrazole structure but lacks the quinoxaline ring.

N-(Quinoxalin-2-yl)benzenesulfonamide: Features the quinoxaline and sulfonamide groups but lacks the methylthio and pyrazole components.

Uniqueness

Multi-functional Moieties: The combination of quinoxaline, pyrazole, and sulfonamide groups provides a unique set of chemical and biological properties.

Enhanced Activity:

This compound exemplifies the power of chemical synthesis in creating molecules with tailored properties and functionalities. Its diverse applications make it a valuable subject of ongoing research and development.

Propriétés

IUPAC Name |

1-methyl-N-[3-(2-methylsulfanylanilino)quinoxalin-2-yl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S2/c1-25-12-13(11-20-25)29(26,27)24-19-18(21-14-7-3-4-8-15(14)22-19)23-16-9-5-6-10-17(16)28-2/h3-12H,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGNQJYLLHUGJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)

![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)

![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)